molecular formula C6H14Cl2N2O4S2 B1357973 L-Cystine dihydrochloride CAS No. 30925-07-6

L-Cystine dihydrochloride

Cat. No. B1357973
CAS RN: 30925-07-6
M. Wt: 313.2 g/mol
InChI Key: HHGZUQPEIHGQST-RGVONZFCSA-N
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Description

L-Cystine dihydrochloride is a vital component of biological systems. It plays a significant role in protein structure, redox chemistry, and cellular processes. It is a valuable tool in biology and chemistry research across a wide range of applications, from understanding fundamental biochemical mechanisms to drug development and nutritional research .


Synthesis Analysis

L-Cystine dihydrochloride is produced through more sustainable fermentative processes with engineered E. coli based on glucose and thiosulfate as a sulfur source . Metabolic control analysis (MCA) indicated that the activities of the L-cysteine synthases might be limiting, and it was hypothesized that the L-cysteine precursor O-acetylserine (OAS) might be exported from the cells faster than it took to transform OAS into L-cysteine .


Molecular Structure Analysis

The empirical formula of L-Cystine dihydrochloride is C6H12N2O4S2 · 2HCl, and its molecular weight is 313.22 .


Chemical Reactions Analysis

L-Cysteine, the source of disulfide linkages in proteins, has a role in sulfur transport. It undergoes rapid oxidation to form cystine at physiological pH . L-Cystine is crucial for oxygen production and low-density lipoprotein modification by arterial smooth muscle cells .


Physical And Chemical Properties Analysis

L-Cystine dihydrochloride is a solid substance with a white to pale yellow color. Its melting point is between 228-232 °C, and it has a relative density of 1.5178 g/cm3 at 20 °C .

Scientific Research Applications

1. Synthesis and Crystal Growth

L-Cystine dihydrochloride, a semiorganic nonlinear optical material, has been synthesized with its crystal structure characterized at low temperatures. Its structural perfection was analyzed using high-resolution X-ray diffraction, and its optical and thermal properties were studied, revealing its potential for applications in optical devices (Devi et al., 2010).

2. Nonlinear Optical Properties

The nonlinear optical properties of L-Cystine dihydrochloride crystals have been extensively researched. Studies show that these crystals possess significant second harmonic generation efficiency, indicating their utility in photonics and optoelectronics (Vasanthakumari et al., 2015).

3. Extraction from Natural Sources

Research has been conducted on the extraction of L-Cystine from cattle hair. This study provides insights into the quantitative extraction methods, potentially leading to sustainable sourcing of L-Cystine for various applications (Ling, 2007).

4. Electrochemical Applications

Investigations into the electrochemical reduction of L-Cystine have shown its potential in synthesizing other compounds, such as L-Cysteine monohydrochloride, through different proton donor systems (Chen, 2001).

5. Medical Research

L-Cystine's involvement in cellular functions like detoxification and protein synthesis makes it a subject of medical research. Studies have explored its role in kidney proximal tubular cells, indicating its impact on cellular redox balance and mitochondrial integrity (Sumayao et al., 2016).

6. Protonation and Solubility Studies

The solubility and protonation of L-Cystine in various conditions have been studied, providing crucial information for its application in different environments and formulations (Apruzzese et al., 2002).

7. Nutritional Implications

L-Cystine's role in nutrition, particularly its conversion to essential substances like glutathione, hydrogen sulfide, and taurine, has been a subject of research, highlighting its potential in improving health and well-being (Yin et al., 2016).

Safety And Hazards

L-Cystine dihydrochloride should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The main challenge with L-Cystine dihydrochloride is its rapid oxidization to L-cystine, a reaction that is catalyzed by the presence of trace elements such as copper and iron that are typically present in cell culture media. L-cystine has a low solubility and can precipitate at concentrations of greater than 1 mM . Future research is likely to focus on overcoming these solubility and performance challenges .

properties

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2.2ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H/t3-,4-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGZUQPEIHGQST-RGVONZFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335748
Record name L-Cystine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Cystine dihydrochloride

CAS RN

30925-07-6
Record name Cystine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030925076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Cystine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-cystine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.796
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYSTINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
351
Citations
Y Kurita, W Gordy - The Journal of Chemical Physics, 1961 - pubs.aip.org
… we have examined the ESRof gamma-irradiated single crystals of L-cystine dihydrochloride: … The crystal of L-cystine dihydrochloride was grown in a saturated solution of L-cystine in 5 N …
Number of citations: 202 pubs.aip.org
K Akasaka, S Ohnishi, T Suita, I Nitta - The Journal of Chemical …, 1964 - pubs.aip.org
… The main primary radical produced at liquid-nitrogen temperature is the L-cystine dihydrochloride molecule with its SS bond ionized probably to minus [R-CHr S..:..S-CH2-R]-. At -72C, …
Number of citations: 100 pubs.aip.org
TU Devi, N Lawrence, R Rameshbabu… - Journal of Minerals & …, 2010 - academia.edu
… L-cystine dihydrochloride (C6H12S2N2O4.2HCl) is yet another semiorganic nonlinear … In this paper, we report for the first time on the growth of bulk crystal of L-cystine dihydrochloride (…
Number of citations: 23 www.academia.edu
HC Box, HG Freund - The Journal of Chemical Physics, 1964 - aip.scitation.org
The principal absorption in the ESR spectrum of single crystals of cystine dihydrochloride irradiated at 77K is attributed to the free radical ([– S – CH 2 – CH ( NH 3 + Cl − ) COOH ] 2 ) + …
Number of citations: 42 aip.scitation.org
MO Chaney, LK Steinrauf - Acta Crystallographica Section B …, 1968 - scripts.iucr.org
… Although the N(1)-C1 distances, listed in Table 2, are slightly longer than the corresponding hydrogen bond distances reported for L-cystine dihydrochloride, they are still within …
Number of citations: 13 scripts.iucr.org
CH Görbitz, V Levchenko, J Semjonovs… - Acta Crystallographica …, 2015 - scripts.iucr.org
… -L-cystine dihydrochloride and its isotypic sulfur analogue L-cystine dihydrochloride are … The crystal packing of seleno-L-cystine dihydrochloride viewed approximately along the b …
Number of citations: 7 scripts.iucr.org
K Akasaka, S Kominami, H Hatano - The Journal of Physical …, 1971 - ACS Publications
… process in a single crystal of L-cystine dihydrochloride by esr spectroscopy, in which we reported the production of the disulfide anion by y irradiation at 77K. Box and …
Number of citations: 20 pubs.acs.org
HC Box, HG Freund - The Journal of Chemical Physics, 1964 - aip.scitation.org
… Paramagnetic Absorption of L-Cystine Dihydrochloride Irradiated at Low … THE paramagnetic absorption spectrum of a single crystal of L·cystine dihydrochloride, …
Number of citations: 45 aip.scitation.org
S Kominami, P Riesz, T Akiyama… - The Journal of Physical …, 1976 - ACS Publications
… L-cystine dihydrochloride which have space group C2A10 In this work, a crystal structure determination of L-cystine dihydrochloride … + doped Lcystine dihydrochloride dihydrate crystals …
Number of citations: 12 pubs.acs.org
BK Vijayalakshmi, R Srinivasan - Acta Crystallographica Section B …, 1975 - scripts.iucr.org
CaHI6N204S2. 2HC1. H20 is monoclinic, space group P21, with a= 14" 80, b= 9.34, c= 5.85/~, fl= 91.47, Z= 2. The structure was solved by the heavy-atom method and refined by block-…
Number of citations: 15 scripts.iucr.org

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